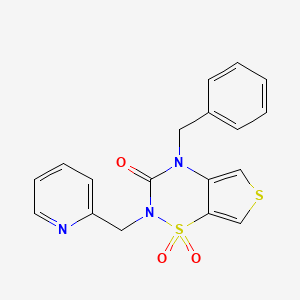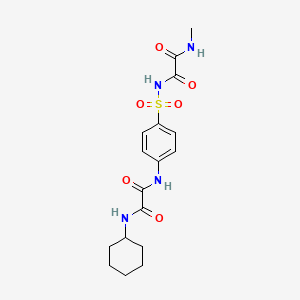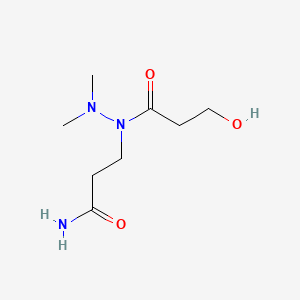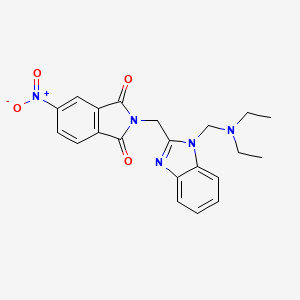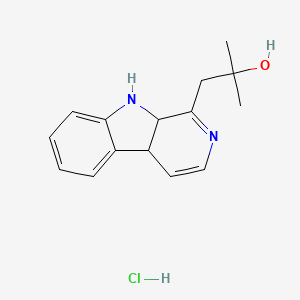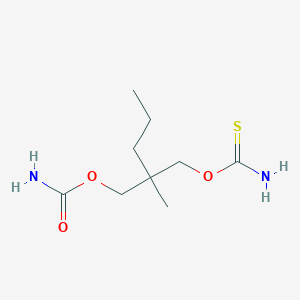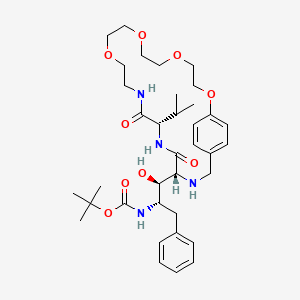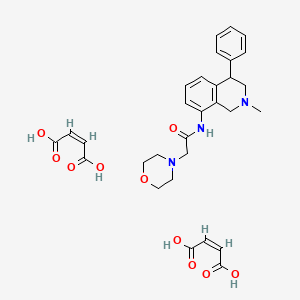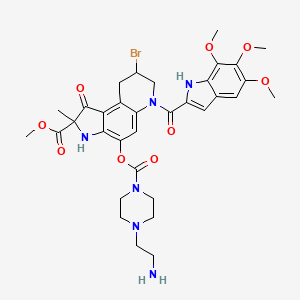
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the pyrroloquinoline core.
Bromination: to introduce the bromine atom.
Amidation: and reactions to attach the piperazinyl and indolyl groups.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to maximize yield and purity. This could involve:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: and reactions, which could modify the oxidation state of the functional groups.
Substitution reactions: , particularly nucleophilic substitutions, due to the presence of halogen atoms.
Hydrolysis: of ester and amide bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules.
Medicine
In medicine, it could be explored for its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms could include:
Inhibition of enzymes: by binding to the active site.
Interaction with receptors: to modulate signaling pathways.
Interference with DNA or RNA: synthesis in microbial or cancer cells.
類似化合物との比較
Similar Compounds
1H-Pyrrolo(3,2-f)quinoline derivatives: with different substituents.
Indole-based compounds: with similar functional groups.
Piperazine-containing molecules: used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to similar compounds.
特性
CAS番号 |
140447-61-6 |
|---|---|
分子式 |
C33H39BrN6O9 |
分子量 |
743.6 g/mol |
IUPAC名 |
methyl 4-[4-(2-aminoethyl)piperazine-1-carbonyl]oxy-8-bromo-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C33H39BrN6O9/c1-33(31(43)48-5)29(41)24-19-14-18(34)16-40(30(42)20-12-17-13-23(45-2)27(46-3)28(47-4)25(17)36-20)21(19)15-22(26(24)37-33)49-32(44)39-10-8-38(7-6-35)9-11-39/h12-13,15,18,36-37H,6-11,14,16,35H2,1-5H3 |
InChIキー |
UUHQBTFUFXWNRJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)CCN)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



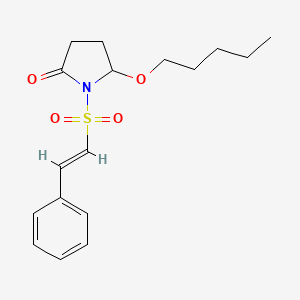

![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
